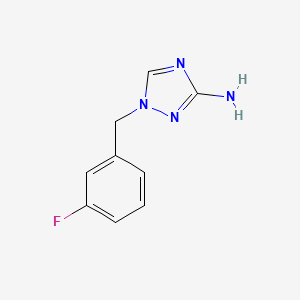

1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Description

1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a benzyl group substituted with a fluorine atom at the meta position (3-position) and an amine group at the 3-position of the triazole ring. This compound belongs to a broader class of 1,2,4-triazol-3-amine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and receptor antagonism properties .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGFBVGIPURWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-71-3 | |

| Record name | 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluorobenzyl chloride and 1H-1,2,4-triazole.

Reaction Conditions: The 3-fluorobenzyl chloride is reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products depend on the type of reaction. For example, oxidation yields oxidized derivatives, while substitution reactions yield substituted triazole compounds.

Scientific Research Applications

Chemical Properties and Structure

1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine has the IUPAC name 1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine and is characterized by a triazole ring that contributes to its biological activity. The presence of the fluorobenzyl group is crucial for enhancing its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, a study synthesized various derivatives based on the 1,2,4-triazole scaffold and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Inhibition of Carbonic Anhydrases

The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in several diseases, including cancer. A study focused on synthesizing triazole derivatives and assessing their inhibitory potential against carbonic anhydrase II. The findings revealed that specific compounds showed significant inhibition rates, indicating that this compound could be a valuable candidate for targeting CAs in cancer therapy .

Neuropharmacological Effects

Another area of research involves the neuropharmacological effects of triazole derivatives. Compounds similar to this compound have been tested for their anticonvulsant properties. A related study highlighted that certain fluorobenzyl derivatives demonstrated efficacy in rodent models of seizure disorders, suggesting potential therapeutic applications in neurological conditions .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on a series of triazole derivatives, including this compound. The study involved synthesizing these compounds and testing them against various cancer cell lines using MTT assays to assess cell viability. The most active compounds were further analyzed for their mechanism of action through molecular docking studies and X-ray crystallography .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 5.0 | MCF-7 (breast cancer) | Apoptosis induction |

| Compound B | 10.0 | A549 (lung cancer) | CA inhibition |

| Compound C | 15.0 | HeLa (cervical cancer) | Cell cycle arrest |

Case Study 2: Carbonic Anhydrase Inhibition

In another study focusing on carbonic anhydrase inhibition, various analogs of this compound were synthesized and screened for their inhibitory effects on carbonic anhydrase II. The research utilized kinetic assays to determine the inhibition constants and revealed that several compounds exhibited competitive inhibition patterns .

| Compound | Ki (nM) | Binding Mode |

|---|---|---|

| Inhibitor X | 50 | Competitive |

| Inhibitor Y | 100 | Non-competitive |

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit fungal enzymes, leading to antifungal effects.

Pathways Involved: The binding of the compound to its targets can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Triazol-3-amine Derivatives

*Calculated based on molecular formula.

Key Observations:

- In contrast, 3-chloro analogs exhibit greater lipophilicity, favoring membrane permeability .

- Dihalogen Substitution : Compounds with dihalogenated benzyl groups (e.g., 2-chloro-4-fluoro) demonstrate increased steric bulk, which may reduce binding to certain receptors but improve selectivity .

- Biological Activity : Dichlorophenyl derivatives (e.g., 2,3-dichloro) show potent P2X7 receptor antagonism, linked to anti-inflammatory and neuroprotective effects . The Mn(II) complex of the 3-chloro analog induces mitochondrial dysfunction and ROS-mediated apoptosis in cancer cells .

Biological Activity

1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas including antimicrobial, antifungal, and anticancer applications. The presence of the fluorobenzyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring, which is crucial for its biological activity. The fluorine atom in the benzyl group contributes to increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole moiety can inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. Additionally, the compound may act on specific molecular pathways involved in cancer cell proliferation and microbial resistance.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant biological activities. A summary of the biological activities related to this compound includes:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi. The compound has shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria. |

| Antifungal | Exhibits antifungal properties comparable to established antifungal agents. |

| Anticancer | Potential in inhibiting cancer cell proliferation through enzyme inhibition pathways. |

Case Studies and Research Findings

Numerous studies have explored the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Activity : A study demonstrated that triazole derivatives showed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 64 μg/mL .

- Antifungal Efficacy : Research highlighted that triazoles are effective against fungal pathogens such as Candida albicans, showing zones of inhibition comparable to conventional antifungals .

- Anticancer Properties : In vitro studies indicated that certain triazole derivatives inhibited cancer cell lines effectively by targeting specific metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 5-amino-1-(3-fluorobenzyl)-triazole | Antimicrobial and anticancer | Contains an amino group enhancing solubility |

| 1-(4-fluorobenzyl)-triazole | Antifungal and anti-inflammatory | Different substitution pattern affects activity |

| Triazole derivatives (general) | Broad spectrum: antibacterial, antifungal | Structural diversity leads to varied pharmacological effects |

Q & A

Q. What are the optimized synthetic routes for 1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to avoid side products from thermal degradation .

- Catalysts : Use of Pd-based catalysts for coupling reactions or bases like K₂CO₃ to deprotonate intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Methodological tip : Monitor reaction progress via TLC or LC-MS to optimize stopping points.

Q. How is the structural integrity of this compound confirmed?

Use a multi-technique approach:

Q. What initial biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays against E. coli (Gram-negative) and S. aureus (Gram-positive) with MIC values .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to quantify IC₅₀ .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How do substituent modifications on the triazole or benzyl group alter bioactivity?

Structure-Activity Relationship (SAR) insights :

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Q. What computational tools predict binding modes of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with triazole NH₂) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Train datasets with logP, polar surface area, and steric parameters to predict activity .

Q. How does tautomerism in the triazole ring impact crystallographic and functional studies?

- Tautomer prevalence : X-ray data shows 3-amino-1,2,4-triazole (tautomer I) dominates in solid state, but solution NMR may show equilibrium with tautomer II .

- Functional impact : Tautomer II (5-amino) may exhibit weaker H-bonding in enzyme active sites, reducing inhibitory potency .

Experimental strategy : Use deuterated solvents in NMR to track tautomer ratios or co-crystallize with target proteins.

Methodological Notes

- Synthesis optimization : Scale-up reactions (>10 g) require flow chemistry to maintain yield .

- Data reproducibility : Share raw spectral files (e.g., .dx NMR data) in supplementary materials for peer review .

- Ethical compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., cell line authentication) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.